molecular formula C18H16ClF2N3O3 B2751059 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide CAS No. 1251633-59-6

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2751059
CAS No.: 1251633-59-6
M. Wt: 395.79
InChI Key: BXDGPKWVKXFTGM-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide is a complex organic compound that features both chlorinated and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of 3-chlorophenyl isocyanate with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with 3-(difluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Chlorine (Cl2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide is unique due to the presence of both chlorinated and fluorinated aromatic rings, which can impart distinct chemical and physical properties. These properties may include enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O3/c19-12-3-1-5-14(9-12)24-8-7-23(18(24)26)11-16(25)22-13-4-2-6-15(10-13)27-17(20)21/h1-6,9-10,17H,7-8,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGPKWVKXFTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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